molecular formula C8H6BrClO3 B8123647 Methyl 3-bromo-2-chloro-4-hydroxybenzoate

Methyl 3-bromo-2-chloro-4-hydroxybenzoate

Cat. No.: B8123647
M. Wt: 265.49 g/mol
InChI Key: GOBSXKRBNKQULB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-chloro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-chloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction: Products include alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 3-bromo-2-chloro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 2-chloro-4-hydroxybenzoate
  • Methyl 3,5-dibromo-4-hydroxybenzoate

Uniqueness

Methyl 3-bromo-2-chloro-4-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can impart distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

methyl 3-bromo-2-chloro-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSXKRBNKQULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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